6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one
Description
Properties
IUPAC Name |
6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3S2/c1-11(2)4-7-6-15-10(16(3,13)14)9(7)8(12)5-11/h6H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVHLWSBMNQAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CSC(=C2C(=O)C1)S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one typically involves multiple steps. One common method includes the bromination of 6,6-dimethyl-3-(methylthio)-6,7-dihydro-2-benzothiophen-4(5H)-one . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with key analogs:
Key Differences and Implications
Electronic Effects :
- The methylsulfonyl group in the target compound withdraws electrons, making the thiophene ring less nucleophilic compared to the methylthio analog, which donates electrons via its sulfur lone pairs .
- Chlorine in the chloro-derivative further deactivates the ring, directing electrophilic substitutions to specific positions .
- Physical Properties: The sulfonyl group increases water solubility and melting point compared to thioether analogs. For example, the target compound (MW: 330.42) is heavier and more polar than the methylthio analog (MW: 252.37) . Benzo[c] vs.
Synthetic Accessibility :
Biological Relevance :
- Sulfonyl-containing compounds are common in pharmaceuticals (e.g., COX-2 inhibitors) due to their stability and hydrogen-bonding capacity. The target compound’s polarity may improve bioavailability compared to lipophilic thioether analogs .
Biological Activity
6,6-Dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, particularly its cytotoxic effects against cancer cell lines, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C14H18O5S2
- Molecular Weight : 330.42 g/mol
- CAS Number : 172516-46-0
Synthesis
The compound is synthesized using acetylthiophene as a starting material. The synthesis involves multiple steps including the formation of thiazole-bearing thiophene derivatives. The structures are confirmed through elemental analysis and spectral measurements.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic activity of 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one against various cancer cell lines. Notably, it has shown promising results against the MCF-7 breast cancer cell line.
- Cytotoxic Potential :
- The compound was tested using the MTT assay against MCF-7 cells and normal LLC-Mk2 cell lines.
- IC50 Values : The concentration required to inhibit cell growth by 50% was determined for several derivatives.
- Results indicated that certain derivatives exhibited IC50 values comparable to cisplatin, a standard chemotherapy drug.
| Compound ID | IC50 (µM) | Cell Line |
|---|---|---|
| 4b | 10.5 | MCF-7 |
| 13a | 8.3 | MCF-7 |
| Cisplatin | 15.0 | MCF-7 |
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of specific cellular pathways associated with cancer cell proliferation. Molecular docking studies suggest that it may interact with key proteins involved in cell cycle regulation and apoptosis.
Study on Anticancer Activity
In a study published in Molecules, researchers synthesized a series of thiophene derivatives and evaluated their anticancer activities. The results demonstrated that compounds similar to 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one had significant cytotoxic effects against the MCF-7 breast cancer cell line compared to control groups .
Toxicity Assessment
A toxicity radar was generated using biological screening data for the synthesized compounds. This assessment indicated low toxicity profiles for several derivatives when compared to traditional chemotherapeutics .
Q & A
Q. What are the established synthetic routes for 6,6-dimethyl-3-(methylsulfonyl)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one, and how do their yields and selectivity compare?
Two primary methods are documented:
- Method 1 : Grignard reagent formation from 4-iodo-1-tritylimidazole, followed by reaction with 4,5,6,7-tetrahydrobenzo[b]thiophen-4-one and subsequent acidic deprotection. This route achieves dehydration and trityl cleavage in one step .
- Method 2 : Enol triflate intermediate formation using LDA and N-phenyltrifluoromethanesulfonimide, followed by palladium-catalyzed coupling with organometallic reagents (Sn/Zn). This method offers better control over regioselectivity but requires stringent anhydrous conditions .
Q. Key Comparison :
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Yield | ~60-70% | ~75-85% |
| Selectivity | Moderate | High |
| Complexity | Low | High |
Q. What spectroscopic techniques are most effective for characterizing the structural features of this compound?
- FT-IR : Identifies carbonyl (C=O) stretches at ~1688 cm⁻¹ and sulfonyl (S=O) vibrations at ~1150-1300 cm⁻¹ .
- NMR : H NMR reveals proton environments in the tetrahydrobenzo[c]thiophen core, while C NMR confirms quaternary carbons (e.g., 6,6-dimethyl groups) .
- HRMS : Validates molecular weight (e.g., experimental m/z 299.41 matches calculated values) .
Q. How can researchers optimize solvent and temperature conditions for its synthesis?
- Solvent Choice : Polar aprotic solvents (e.g., dioxane, DMF) enhance organometallic coupling efficiency in Method 2 .
- Temperature : Grignard reactions (Method 1) require low temperatures (0–5°C) to prevent side reactions, while Pd-catalyzed couplings (Method 2) proceed optimally at 80–100°C .
Advanced Research Questions
Q. How does the puckered conformation of the tetrahydrobenzo[c]thiophen ring influence reactivity and intermolecular interactions?
The non-planar ring system (amplitude ) creates steric and electronic effects:
- Steric Effects : 6,6-Dimethyl groups hinder nucleophilic attacks at the 4-position.
- Electronic Effects : Puckering redistributes electron density, enhancing sulfonyl group electrophilicity .
Computational Insight : DFT studies suggest a pseudorotation barrier of ~5 kcal/mol, allowing conformational flexibility during reactions .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may arise from:
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina to simulate binding with cyclooxygenase-2 (COX-2), leveraging the sulfonyl group’s hydrogen-bonding capacity.
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate binding modes .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Chiral Centers : The 4-keto group can racemize under acidic conditions. Use chiral HPLC (e.g., Chiralpak IA column) to monitor enantiopurity .
- Scale-Up Risks : Exothermic Grignard reactions require controlled addition rates (<1 mL/min) to prevent thermal runaway .
Methodological Tables
Q. Table 1: Reaction Optimization Parameters
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 2–5 mol% | +15% Efficiency |
| Grignard Equivalents | 1.2–1.5 eq | Avoids Overaddition |
| Reaction Time (Method 2) | 12–18 h | Maximizes Conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
